2,3,6-Trifluorobenzoic acid

Catalog No.
S566878
CAS No.
2358-29-4
M.F
C7H3F3O2
M. Wt
176.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,6-Trifluorobenzoic acid

CAS Number

2358-29-4

Product Name

2,3,6-Trifluorobenzoic acid

IUPAC Name

2,3,6-trifluorobenzoic acid

Molecular Formula

C7H3F3O2

Molecular Weight

176.09 g/mol

InChI

InChI=1S/C7H3F3O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12)

InChI Key

MGUPHQGQNHDGNK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1F)C(=O)O)F)F

Synonyms

2,3,6-tri-fluorobenzoic acid, 2,3,6-trifluorobenzoic acid

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)F)F

Pharmaceutical Research

TFBA serves as a versatile building block for the synthesis of various pharmaceuticals due to its:

  • Enhanced lipophilicity: The presence of fluorine atoms increases the molecule's fat solubility, allowing for better penetration through cell membranes and potentially improved drug delivery.
  • Acidity modulation: The electron-withdrawing nature of fluorine atoms slightly reduces the acidity of the carboxylic acid group compared to benzoic acid, enabling fine-tuning of pKa values for drug design [].
  • Metabolic stability: The electron-withdrawing effect of fluorine can enhance the metabolic stability of TFBA-derived drugs, potentially leading to longer-lasting effects.

These properties make TFBA a valuable tool for researchers developing new drugs for various therapeutic areas, including:

  • Antibacterial agents: TFBA derivatives have been explored for their potential to combat bacterial infections.
  • Anticancer agents: Research suggests that TFBA-based compounds may exhibit anticancer properties.
  • Anti-inflammatory agents: Studies indicate the potential of TFBA derivatives as anti-inflammatory agents.

Material Science Research

TFBA finds applications in material science research due to its:

  • Lewis acidity: The presence of the carbonyl group (C=O) makes TFBA a Lewis acid, capable of accepting electron pairs from Lewis bases. This property allows it to act as a complexing agent in various materials.
  • Fluorine interactions: The fluorine atoms can participate in specific non-covalent interactions like hydrogen bonding and halogen bonding, influencing the self-assembly and properties of materials.

These properties make TFBA a valuable component for:

  • Organic electronics: TFBA derivatives have been explored for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
  • Metal-organic frameworks (MOFs): TFBA can be incorporated into MOF structures, potentially influencing their porosity, stability, and functionality.

2,3,6-Trifluorobenzoic acid is a fluorinated aromatic compound with the molecular formula C7H3F3O2C_7H_3F_3O_2. It appears as a white to light yellow crystalline powder and has a melting point ranging from 142 to 145 °C. The compound is characterized by three fluorine atoms located at the 2, 3, and 6 positions on the benzene ring, which significantly influences its chemical behavior and biological activity. The unique arrangement of these fluorine substituents enhances the acidity of the carboxylic acid group, making it a strong acid with a predicted pKa of approximately 2.28 .

Not Applicable:

Currently, there is no scientific research readily available describing a specific mechanism of action for TFBA. The mechanism of action would depend on the intended application of the molecule.

Safety Concerns:

TFBA may cause skin and eye irritation. Limited information exists on its specific toxicity. As with any unknown compound, it is advisable to handle it with proper personal protective equipment (PPE) in a well-ventilated laboratory environment following standard laboratory safety protocols.

Citation:

  • Same as above (Section 5.1)
Due to its acidic nature and the presence of fluorine atoms. Notably, it can act as a catalyst in several organic transformations. Its strong acidity allows it to facilitate reactions such as esterification, amidation, and nucleophilic substitutions. Furthermore, this compound can undergo electrophilic aromatic substitution reactions, where the electron-withdrawing effect of the fluorine atoms directs incoming electrophiles to specific positions on the benzene ring .

The biological activity of 2,3,6-Trifluorobenzoic acid has garnered interest in medicinal chemistry. It is known to serve as a synthetic intermediate in the development of inhibitors targeting malaria aspartyl proteases, which are crucial for the survival of malaria parasites. Additionally, its unique structure contributes to its potential use in pharmaceuticals aimed at various diseases due to its ability to interact with biological targets effectively . The compound also exhibits properties that may be useful as a corrosion inhibitor in various industrial applications .

The synthesis of 2,3,6-Trifluorobenzoic acid can be achieved through several methods. One effective approach involves starting from 2,3-dichlorobenzoic acid and subjecting it to fluorination using reagents such as potassium fluoride or other fluorinating agents under controlled conditions. A typical synthesis procedure includes:

  • Reagents: 90 grams of 2,3-dichlorobenzoic acid, appropriate fluoride source (e.g., potassium fluoride), and solvents.
  • Reaction Setup: Mix reactants in a pressure-resistant reactor under an inert atmosphere.
  • Conditions: Heat the mixture to temperatures around 80-85 °C for an extended period (e.g., 10 hours) while maintaining pressure.
  • Workup: After cooling, adjust pH and purify the product through filtration and crystallization.

This method yields high purity levels (around 99%) and significant yields (approximately 97%) of the target compound .

2,3,6-Trifluorobenzoic acid finds applications across several fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis.
  • Agrochemicals: Functions as a precursor for developing pesticides.
  • Materials Science: Acts as a building block for creating functional materials with specific properties.
  • Corrosion Inhibition: Utilized in formulations designed to protect metals from corrosion due to its chemical stability and reactivity .

Recent studies have focused on the interactions of 2,3,6-Trifluorobenzoic acid with various biological targets. These investigations reveal that the compound can effectively inhibit specific proteases involved in malaria pathogenesis. Additionally, its interaction with metal ions has been explored for potential applications in catalysis and materials science . The unique trifluoromethyl groups enhance its binding affinity towards certain biological receptors compared to non-fluorinated analogs.

Several compounds share structural similarities with 2,3,6-Trifluorobenzoic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
2,4-Difluorobenzoic acidC7H4F2O2Has two fluorine atoms; used in agrochemical synthesis.
3-Fluorobenzoic acidC7H5FO2Contains one fluorine; less acidic than trifluorinated analogs.
2,4,6-Trifluorobenzoic acidC7H3F3O2Similar trifluorination pattern; used in pharmaceutical applications.
Benzoic acidC7H6O2No fluorination; serves as a baseline for comparison in acidity and reactivity.

The presence of multiple fluorine atoms in 2,3,6-Trifluorobenzoic acid significantly enhances its acidity and reactivity compared to these similar compounds. This unique property makes it particularly valuable in synthetic chemistry and biological applications .

XLogP3

1.7

Melting Point

130.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,3,6-Trifluorobenzoic acid

General Manufacturing Information

Benzoic acid, 2,3,6-trifluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

Explore Compound Types